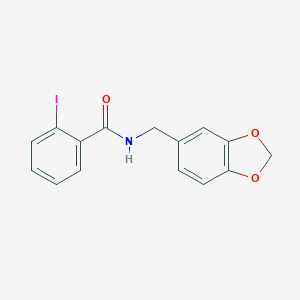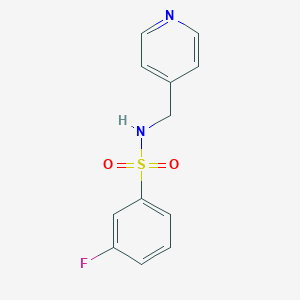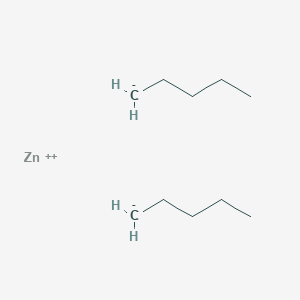![molecular formula C16H14N2O4S2 B225897 2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 5788-64-7](/img/structure/B225897.png)
2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, commonly known as BIX-01294, is a small molecule inhibitor of G9a histone methyltransferase. G9a is an enzyme responsible for the methylation of lysine 9 on histone H3 (H3K9), a modification associated with gene repression. BIX-01294 has been shown to inhibit G9a activity and reduce H3K9 methylation, leading to the activation of certain genes.
Wirkmechanismus
BIX-01294 inhibits G9a by binding to its SET domain, which is responsible for its methyltransferase activity. The binding of BIX-01294 to G9a prevents the enzyme from methylating 2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, leading to the activation of certain genes. BIX-01294 has been shown to be highly selective for G9a, with little to no activity against other histone methyltransferases.
Biochemical and Physiological Effects
BIX-01294 has been shown to have several biochemical and physiological effects. It has been shown to reduce this compound methylation and activate the expression of certain genes. BIX-01294 has also been shown to induce differentiation in embryonic stem cells and reduce cancer cell proliferation. In addition, BIX-01294 has been shown to have neuroprotective effects in animal models of stroke and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BIX-01294 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for G9a, making it a useful tool for investigating the role of G9a in various biological processes. However, BIX-01294 has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, BIX-01294 has a short half-life in vivo, which can limit its effectiveness in animal studies.
Zukünftige Richtungen
There are several future directions for research on BIX-01294. One area of interest is the role of G9a in neurodegenerative diseases such as Alzheimer's disease. BIX-01294 has been shown to have neuroprotective effects in animal models of stroke and Alzheimer's disease, but more research is needed to fully understand its mechanism of action and potential therapeutic applications. Another area of interest is the development of more potent and selective inhibitors of G9a. BIX-01294 is highly selective for G9a, but it has relatively low potency. Developing more potent inhibitors could lead to more effective treatments for cancer and other diseases.
Synthesemethoden
The synthesis of BIX-01294 was first reported by Kubicek et al. in 2007. The synthesis involves the reaction of 2-aminobenzo[d]thiazole with 6-bromomethyl-2-methoxybenzoic acid, followed by the addition of dimethylsulfamoyl chloride. The resulting product is then treated with ammonia to yield BIX-01294. The final product is a white solid with a molecular weight of 369.44 g/mol.
Wissenschaftliche Forschungsanwendungen
BIX-01294 has been widely used in scientific research to investigate the role of G9a in various biological processes. It has been shown to induce differentiation in embryonic stem cells by activating the expression of certain genes. BIX-01294 has also been used to study the role of G9a in cancer, as G9a is overexpressed in many types of cancer and is associated with tumor growth and metastasis. Inhibition of G9a by BIX-01294 has been shown to reduce cancer cell proliferation and induce apoptosis.
Eigenschaften
CAS-Nummer |
5788-64-7 |
|---|---|
Molekularformel |
C16H14N2O4S2 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H14N2O4S2/c1-22-13-6-4-3-5-11(13)15(19)18-16-17-12-8-7-10(24(2,20)21)9-14(12)23-16/h3-9H,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
QBKWSDDPQPWLIX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)

![6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B225875.png)


